CID 137699654
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 137699654” is known as Neuromedin U-25 (human). It is a peptide composed of 25 amino acids and is involved in various physiological processes. Neuromedin U-25 is a bioactive peptide that plays a role in the regulation of smooth muscle contraction, blood pressure, and stress responses .
準備方法
Synthetic Routes and Reaction Conditions
Neuromedin U-25 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, the production of Neuromedin U-25 may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding Neuromedin U-25 into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Neuromedin U-25 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues to form methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed to substitute amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Neuromedin U-25 has a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationships of peptides and developing peptide-based drugs.
Biology: Investigating the role of Neuromedin U-25 in physiological processes such as smooth muscle contraction, blood pressure regulation, and stress responses.
Medicine: Exploring the therapeutic potential of Neuromedin U-25 in treating conditions such as hypertension, gastrointestinal disorders, and stress-related disorders.
Industry: Utilizing Neuromedin U-25 in the development of diagnostic assays and therapeutic agents
作用機序
Neuromedin U-25 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors for Neuromedin U-25 are the Neuromedin U receptor 1 (NMUR1) and Neuromedin U receptor 2 (NMUR2). Upon binding to these receptors, Neuromedin U-25 activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various physiological responses, such as smooth muscle contraction and modulation of blood pressure .
類似化合物との比較
Neuromedin U-25 can be compared with other similar peptides, such as:
Neuromedin U-8: A shorter version of Neuromedin U-25, consisting of 8 amino acids. Neuromedin U-8 has similar biological activities but with different potency and receptor affinity.
Neuromedin S: Another peptide related to Neuromedin U, with distinct receptor binding properties and physiological effects.
Substance P: A neuropeptide involved in pain perception and smooth muscle contraction, similar to Neuromedin U-25 but with different receptor targets and signaling pathways
Neuromedin U-25 is unique due to its specific receptor interactions and the range of physiological processes it regulates. Its longer peptide chain compared to Neuromedin U-8 allows for more complex interactions with its receptors, leading to distinct biological effects .
特性
分子式 |
C70H152N31O6 |
---|---|
分子量 |
1524.2 g/mol |
InChI |
InChI=1S/C70H152N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h21,26-29,52-64,81-90,94-99,102-104H,4-20,22-25,30-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
InChIキー |
NUKVYVDZMDTREJ-FHUAGPRDSA-N |
異性体SMILES |
CC(C)C[C@@H](CN[CH]CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NC[CH]NC[CH]NCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NC[CH]NC[CH]NC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
正規SMILES |
CC(C)CC(CN[CH]CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NC[CH]NC[CH]NCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NC[CH]NC[CH]NCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。